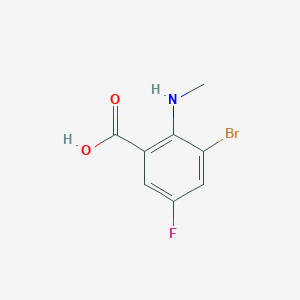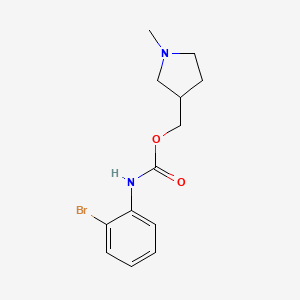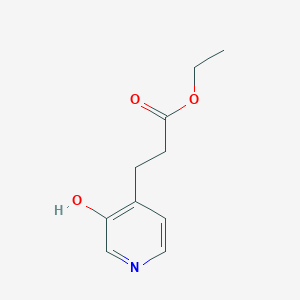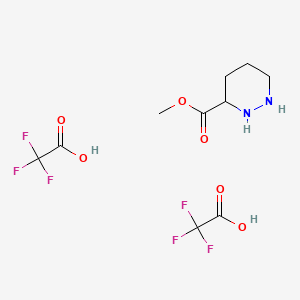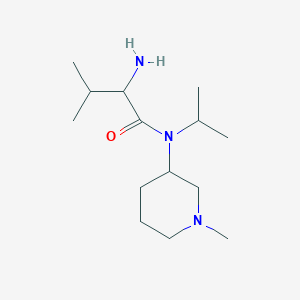
2-(2-Iodophenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Iodophenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols. This compound features an iodine atom attached to a phenoxy group, which is further connected to a propanol backbone. The ®-configuration indicates that the compound is chiral, with the specific arrangement of atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Iodophenoxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and ®-propylene oxide.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The phenoxide ion, generated from 2-iodophenol, attacks the epoxide ring of ®-propylene oxide, leading to the formation of ®-2-(2-Iodophenoxy)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Iodophenoxy)propan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Iodophenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a phenoxypropanol without the iodine substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of ®-2-(2-Iodophenoxy)propanone.
Reduction: Formation of ®-2-(2-Phenoxy)propan-1-ol.
Substitution: Formation of ®-2-(2-Aminophenoxy)propan-1-ol or ®-2-(2-Thiophenoxy)propan-1-ol.
Applications De Recherche Scientifique
®-2-(2-Iodophenoxy)propan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(2-Iodophenoxy)propan-1-ol depends on its specific application. For instance:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Iodophenoxy)propan-1-ol: The enantiomer of the compound with opposite chirality.
2-(2-Bromophenoxy)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-(2-Chlorophenoxy)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
®-2-(2-Iodophenoxy)propan-1-ol is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine or chlorine analogs. The ®-configuration also imparts specific stereochemical properties that can affect its biological activity.
Propriétés
Formule moléculaire |
C9H11IO2 |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
2-(2-iodophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |
Clé InChI |
FGSMCNNXQKNKTN-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)
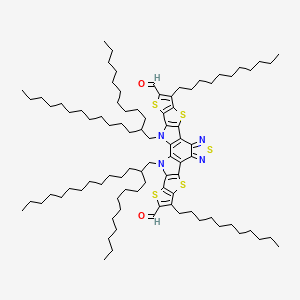
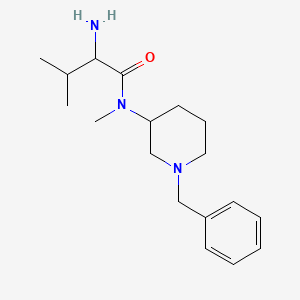
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
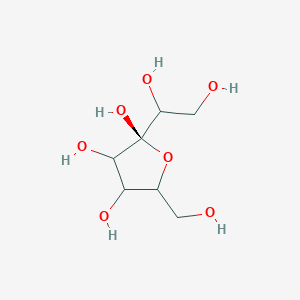
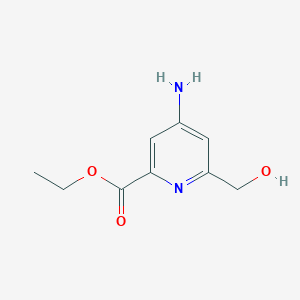
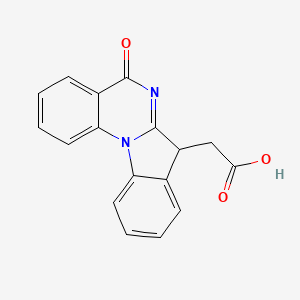
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
